molecular formula C7H6ClF3N2 B13047420 (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

Cat. No.: B13047420
M. Wt: 210.58 g/mol
InChI Key: DHJAKRJDZPEGQU-LURJTMIESA-N
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Description

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoroethylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-chloropyridine.

    Formation of Intermediate: The 4-chloropyridine is reacted with a trifluoroethylamine derivative under specific conditions to form the desired intermediate.

    Final Product: The intermediate is then subjected to further reactions, including purification steps, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The trifluoroethylamine group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridine: A simpler compound with similar structural features but lacking the trifluoroethylamine group.

    2,2,2-Trifluoroethylamine: A compound that shares the trifluoroethylamine moiety but lacks the pyridine ring.

    4-Chloropyridin-2-yl carbonochloridate: Another derivative of 4-chloropyridine with different functional groups.

Uniqueness

(S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is unique due to the combination of the trifluoroethylamine group and the chloropyridine ring. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C7H6ClF3N2

Molecular Weight

210.58 g/mol

IUPAC Name

(1S)-1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C7H6ClF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1

InChI Key

DHJAKRJDZPEGQU-LURJTMIESA-N

Isomeric SMILES

C1=CN=C(C=C1Cl)[C@@H](C(F)(F)F)N

Canonical SMILES

C1=CN=C(C=C1Cl)C(C(F)(F)F)N

Origin of Product

United States

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